molecular formula C23H25N3O3 B11399817 4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11399817
M. Wt: 391.5 g/mol
InChI Key: JVUURZUPVXHDSP-UHFFFAOYSA-N
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Description

4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Substitution Reactions: Introduction of the ethyl, hydroxy, methyl, and methoxyethyl groups can be done through various substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy and methoxyethyl groups.

    Reduction: Reduction reactions can occur at the pyrazole ring or other functional groups.

    Substitution: Various substitution reactions can be performed to modify the ethyl, hydroxy, and methoxyethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(2-ETHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O3/c1-4-15-6-8-16(9-7-15)22-19-20(17-13-14(2)5-10-18(17)27)24-25-21(19)23(28)26(22)11-12-29-3/h5-10,13,22,27H,4,11-12H2,1-3H3,(H,24,25)

InChI Key

JVUURZUPVXHDSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=C(C=CC(=C4)C)O

Origin of Product

United States

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